molecular formula C13H15FN2O B6898716 2-(cyclohexen-1-yl)-N-(3-fluoropyridin-4-yl)acetamide

2-(cyclohexen-1-yl)-N-(3-fluoropyridin-4-yl)acetamide

Cat. No.: B6898716
M. Wt: 234.27 g/mol
InChI Key: FEMUVTOVOOMVFY-UHFFFAOYSA-N
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Description

2-(Cyclohexen-1-yl)-N-(3-fluoropyridin-4-yl)acetamide is an organic compound that features a cyclohexene ring, a fluoropyridine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexen-1-yl)-N-(3-fluoropyridin-4-yl)acetamide typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.

    Formation of the Acetamide Group: The acetamide group can be formed through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexen-1-yl)-N-(3-fluoropyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are employed.

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

    Reduction: Formation of alcohols, amines, or hydrocarbons.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(Cyclohexen-1-yl)-N-(3-fluoropyridin-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific receptors or enzymes.

    Materials Science: Utilized in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.

    Biological Studies: Employed in studies to understand biological pathways and mechanisms, particularly those involving fluorinated compounds.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(cyclohexen-1-yl)-N-(3-fluoropyridin-4-yl)acetamide depends on its specific application:

    Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexen-1-yl)-N-(3-chloropyridin-4-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(Cyclohexen-1-yl)-N-(3-bromopyridin-4-yl)acetamide: Similar structure but with a bromine atom instead of fluorine.

    2-(Cyclohexen-1-yl)-N-(3-iodopyridin-4-yl)acetamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

2-(Cyclohexen-1-yl)-N-(3-fluoropyridin-4-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(cyclohexen-1-yl)-N-(3-fluoropyridin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-11-9-15-7-6-12(11)16-13(17)8-10-4-2-1-3-5-10/h4,6-7,9H,1-3,5,8H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMUVTOVOOMVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)NC2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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